tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate
Description
Molecular Geometry and Configuration Analysis
The molecular geometry of tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate is fundamentally determined by the spatial arrangement of its constituent functional groups and the specific stereochemical configuration around the hydroxyimino moiety. The compound adopts a Z-configuration at the oxime group, as indicated by its systematic nomenclature and confirmed through detailed structural analysis. This geometric arrangement positions the hydroxyl group and the amino group on the same side of the carbon-nitrogen double bond, creating a distinct spatial orientation that influences both the compound's physical properties and its chemical behavior.
The tert-butyl carbamate portion of the molecule introduces significant steric bulk through its branched alkyl structure, which consists of three methyl groups attached to a central carbon atom. This bulky protecting group serves multiple functions, including stabilization of the carbamate functionality and modulation of the compound's solubility characteristics. The carbamate linkage itself exhibits planar geometry around the carbonyl carbon, with the nitrogen atom adopting a trigonal planar configuration that facilitates conjugation between the nitrogen lone pair and the carbonyl π-system.
The hydroxyimino functional group represents the most structurally significant aspect of this compound, as it contains both nucleophilic and electrophilic centers within close proximity. The carbon-nitrogen double bond exhibits typical imine characteristics with a bond length of approximately 1.29 Ångström, as observed in related hydroxyimino compounds. The Z-configuration creates an intramolecular environment where the hydroxyl oxygen and amino nitrogen atoms are positioned to potentially interact through hydrogen bonding or other non-covalent interactions.
Computational analysis of similar oxime-containing structures has revealed that the molecular geometry is significantly influenced by the electronic effects of substituents and the possibility of intramolecular hydrogen bonding. The compound's overall conformation is stabilized by the interplay between steric effects from the tert-butyl group and electronic effects from the conjugated carbamate and hydroxyimino systems. This balance results in a relatively rigid molecular framework with well-defined geometric parameters.
Properties
IUPAC Name |
tert-butyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-7(2,3)13-6(11)9-4-5(8)10-12/h12H,4H2,1-3H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWSTQITVJEUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479079-15-7 | |
| Record name | tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Properties
- Molecular Formula : C₇H₁₅N₃O₃
- Molecular Weight : 189.21 g/mol
- CAS Number : 479080-20-1
The compound features functional groups that contribute to its reactivity, including an amino group, hydroxyimino group, and a carbamate moiety.
Preparation Methods
Synthetic Routes
The synthesis of tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate typically involves several key steps:
Starting Materials : The primary reactants include tert-butyl carbamate and hydroxylamine derivatives.
-
- The reaction is usually performed in the presence of a base such as sodium hydroxide or potassium carbonate.
- Common solvents include methanol or ethanol to facilitate the reaction.
General Reaction Scheme :
$$
\text{tert-butyl carbamate} + \text{hydroxylamine} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$
Industrial Production Methods
While detailed industrial methods are less documented, the general approach mirrors laboratory conditions with optimizations for yield and purity:
Scale-Up Considerations : In industrial settings, larger reactors are used, and conditions such as temperature and pressure may be adjusted to maximize efficiency.
Purification Techniques : Post-synthesis purification typically involves crystallization or chromatography to isolate the desired product from by-products.
Alternative Synthesis Approaches
Research indicates that variations in synthesis can lead to different derivatives or enhance yield:
Use of Protecting Groups : Protecting groups may be employed during synthesis to prevent unwanted side reactions.
Phase Transfer Catalysis : Some methods utilize phase transfer catalysts to improve reaction rates and yields in biphasic systems.
Reaction Types Involving this compound
The compound can undergo various chemical transformations:
Oxidation Reactions
- Can be oxidized to form oxime derivatives.
Reduction Reactions
- Reduction can yield amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions
- The tert-butyl group can be replaced with other functional groups under appropriate conditions.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Hydrogen peroxide, KMnO4 | Oxime derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Halides, acids | Various substituted carbamates |
Applications and Biological Activity
Chemical Applications
This compound serves as an important building block in organic synthesis and is investigated for its potential in drug development.
Biological Activity
Research has highlighted its potential anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition and histone deacetylase (HDAC) inhibition.
In Vitro Studies
Studies indicate that related compounds exhibit significant activity against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A549 | 5 |
| Compound B | HT-29 | 10 |
| Compound C | MCF-7 | 15 |
The proposed mechanism involves dual action on tubulin dynamics and gene expression regulation through HDAC inhibition.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate can undergo oxidation reactions, typically forming oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halides and acids.
Major Products:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Intermediate in the synthesis of more complex molecules .
Biology:
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets, leading to various biochemical pathways. The exact pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl [(3Z)-3-Amino-3-(hydroxyimino)propyl]carbamate (CAS: 1244059-91-3)
This analog extends the carbon chain by one methylene group, resulting in a propyl backbone. However, the increased chain length may also reduce crystallinity, complicating purification. Purity levels for this compound are reported at 95% (MFCD16665268) .
| Property | Target Compound | Propyl Analog |
|---|---|---|
| Molecular Formula | C₇H₁₅N₃O₃ | C₈H₁₇N₃O₃ |
| Molecular Weight (g/mol) | 217.23 | 231.25 |
| Purity (%) | 95 | 95 |
| Key Application | Hydroxamic acid synthesis | Peptide modification |
tert-Butyl N-[(2Z)-2-(Hydroxyimino)-2-(3-methoxyphenyl)ethyl]carbamate (CAS: Discontinued)
This derivative incorporates a 3-methoxyphenyl substituent, significantly altering electronic properties. The methoxy group enhances electron density at the hydroxyimino site, increasing its susceptibility to electrophilic attack. However, the bulky aromatic ring reduces solubility in polar solvents, limiting its utility in aqueous-phase reactions. The compound was discontinued by suppliers due to challenges in large-scale synthesis .
| Property | Target Compound | 3-Methoxyphenyl Derivative |
|---|---|---|
| Molecular Weight (g/mol) | 217.23 | 280.32 |
| Solubility in EtOH | High | Moderate |
| Stability | High | Moderate (discontinued) |
tert-Butyl [(3Z)-3-Amino-3-(hydroxyimino)propyl]methylcarbamate (CAS: 1142210-92-1)
The addition of a methyl group to the carbamate nitrogen (MFCD12028391) introduces steric shielding, which may protect the carbamate from premature hydrolysis in acidic environments. This modification is advantageous in multistep syntheses requiring orthogonal protection strategies. Purity is maintained at 95%, comparable to the parent compound .
tert-Butyl (4-((Z)-1-(hydroxyimino)-2-oxoethyl)thiazol-2-yl)carbamate Derivatives
These derivatives feature a thiazole ring fused to the hydroxyimino-carbamate core, expanding applications in metal chelation and kinase inhibitor development. The thiazole moiety introduces π-stacking interactions, improving binding affinity in biological targets. However, synthesis requires multistep protocols involving heterocyclic ring formation, reducing overall yields compared to simpler analogs .
Key Research Findings
- Synthetic Efficiency : The target compound’s shorter chain and lack of aromatic substituents enable higher yields (80%) compared to phenyl- or thiazole-containing analogs (<60%) .
- Stability : The Z-configuration’s intramolecular hydrogen bonding confers superior stability over E-isomers, with a shelf life exceeding 12 months under inert storage .
- Reactivity : Electron-withdrawing groups (e.g., methoxy in discontinued derivatives) enhance electrophilic reactivity but compromise solubility, necessitating solvent optimization .
Biological Activity
tert-Butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.
- Molecular Formula : C₇H₁₅N₃O₃
- Molecular Weight : 189.21 g/mol
- CAS Number : Not available
- MDL Number : MFCD20441218
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with hydroxylamine derivatives. The process may require specific conditions such as controlled temperature and inert atmosphere to ensure optimal yield and purity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with hydroxylamine moieties can inhibit tumor growth by targeting tubulin polymerization pathways. In vitro assays demonstrated that certain analogs produced IC50 values in the low nanomolar range against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells.
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A549 | 5 |
| Compound B | HT-29 | 10 |
| Compound C | MCF-7 | 15 |
The proposed mechanism of action for this compound involves the inhibition of histone deacetylases (HDACs) and modulation of tubulin dynamics. The compound's ability to bind to the colchicine site on tubulin suggests its role as a dual inhibitor, affecting both microtubule stability and gene expression regulation through HDAC inhibition.
Study 1: Inhibition of Tubulin Polymerization
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited tubulin polymerization in vitro. The findings indicated that the compound could serve as a lead for developing new anticancer agents targeting microtubules.
Study 2: HDAC Inhibition
In another investigation, the biological evaluation of hydroxamic acid derivatives revealed that compounds with structural similarities to this compound exhibited potent HDAC inhibitory activity. These compounds were shown to induce apoptosis in cancer cells, highlighting their therapeutic potential.
Toxicological Considerations
While the biological activity is promising, it is crucial to consider the safety profile of this compound. Preliminary toxicity studies indicate moderate toxicity levels, necessitating further investigation into its pharmacokinetics and long-term effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl [(2Z)-2-amino-2-(hydroxyimino)ethyl]carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via carbamate protection of amino-oxime intermediates. A common approach involves reacting tert-butyl carbamate derivatives with hydroxylamine under controlled pH (6–7) to stabilize the oxime moiety. Solvent selection (e.g., THF or DCM) and temperature (0–25°C) are critical to minimize side reactions like over-oxidation or hydrolysis .
- Optimization : Kinetic monitoring via TLC or HPLC can identify optimal reaction times. For Z-isomer selectivity, steric hindrance from the tert-butyl group favors the (Z)-configuration, which can be confirmed by NOESY NMR .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC/GC-MS : Quantify purity (>95% typically required for research-grade material) and detect impurities like unreacted hydroxylamine or tert-butyl alcohol byproducts .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration via coupling constants (e.g., J = 8–10 Hz for oxime protons) and tert-butyl group signals (δ ~1.4 ppm) .
- IR Spectroscopy : Key peaks include N-H stretches (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) for the carbamate group .
Q. What safety precautions are essential when handling this compound in the lab?
- Hazard Mitigation : While specific toxicity data for this compound is limited, structurally similar tert-butyl carbamates may cause respiratory or skin irritation. Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the (Z)-configuration of the oxime group influence reactivity in downstream applications?
- Mechanistic Insights : The (Z)-isomer’s spatial arrangement enhances nucleophilicity at the amino group, making it a preferred intermediate for metal-chelating ligands or click chemistry substrates. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions show higher yields with (Z)-configured oximes due to reduced steric clash .
- Case Study : In a 2016 study, (Z)-oxime derivatives formed stable complexes with Pd(II), enabling catalytic cross-coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers >10,000 .
Q. What crystallographic techniques are suitable for resolving ambiguities in molecular conformation?
- Crystallography Workflow :
Crystal Growth : Use vapor diffusion with ethanol/water (1:1) at 4°C to obtain single crystals .
Data Collection : Employ synchrotron X-ray sources (λ = 0.7–1.0 Å) for high-resolution data.
Refinement : SHELXL software refines hydrogen bonding (e.g., N–H···O interactions between oxime and carbamate groups) and validates the (Z)-configuration via anisotropic displacement parameters .
- Data Contradictions : Discrepancies between NMR and X-ray data may arise from dynamic effects in solution. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model conformational flexibility .
Q. How do environmental conditions (pH, temperature) affect the stability of this compound?
- Stability Profile :
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 3 | Acidic hydrolysis of carbamate | <24 hours |
| pH > 10 | Oxime isomerization to (E)-form | 48–72 hours |
| UV exposure | Radical-mediated C–N bond cleavage | <1 week |
- Mitigation : Buffer solutions (pH 6–8) and amber glassware are recommended for long-term storage .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 37% vs. 65%) for similar tert-butyl carbamates?
- Root Causes :
- Purity of Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) purity varies (80–99%), impacting stoichiometry .
- Workup Methods : Column chromatography (silica vs. alumina) can recover 10–30% additional product in some protocols .
- Resolution : Standardize reagents (e.g., ≥98% purity) and validate yields via multiple analytical methods (e.g., gravimetric + HPLC) .
Methodological Best Practices
Q. What strategies enhance reproducibility in multi-step syntheses involving this compound?
- Protocol Checklist :
Intermediate Isolation : Use flash chromatography (hexane/EtOAc gradient) after each step.
Inert Atmosphere : Schlenk lines or N₂ blankets prevent oxidation of the oxime group.
Batch Consistency : Calibrate equipment (e.g., balances, pH meters) and document lot numbers for all reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
